molecular formula C14H15N B1595716 N-benzyl-3-methylaniline CAS No. 5405-17-4

N-benzyl-3-methylaniline

Cat. No.: B1595716
CAS No.: 5405-17-4
M. Wt: 197.27 g/mol
InChI Key: HHZDSDSOSVITOZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a benzyl group attached to the nitrogen atom of 3-methylaniline. The compound possesses the molecular formula C₁₄H₁₅N and maintains a molecular weight of 197.27 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 5405-17-4, which serves as its unique identifier in chemical databases and regulatory documentation.

The compound is recognized by numerous synonymous names throughout scientific literature and commercial applications. Primary synonyms include n-benzyl-m-toluidine, N-(3-methylphenyl)benzenemethanamine, and benzyl(3-methylphenyl)amine. Additional nomenclature variations encompass N-(3-tolyl)benzylamine, 3-methyl-N-(phenylmethyl)aniline, and m-tolylbenzylamine. These alternative names reflect different systematic approaches to describing the same molecular structure, with some emphasizing the toluidine component while others highlight the benzylamine characteristics.

The compound's structural identifiers include specific chemical descriptors that facilitate precise identification across databases. The International Chemical Identifier key is designated as HHZDSDSOSVITOZ-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is expressed as CC1=CC(=CC=C1)NCC2=CC=CC=C2. These standardized representations ensure unambiguous identification of the compound across different chemical information systems and research platforms.

Property Value Source Reference
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.27 g/mol
Chemical Abstracts Service Number 5405-17-4
International Chemical Identifier Key HHZDSDSOSVITOZ-UHFFFAOYSA-N
Exact Mass 197.120449 g/mol
Melting Point Not extensively documented
Boiling Point 312°C at 760 mmHg
Density 1.061 g/cm³

Historical Context and Discovery

The historical development of this compound synthesis traces back to classical organic chemistry methodologies established in the early to mid-20th century. The compound's preparation methods have evolved significantly, with early synthetic approaches documented in foundational organic chemistry literature. The classical synthesis route involves the condensation of benzaldehyde with m-toluidine, followed by reduction processes that have been refined over decades of chemical research and industrial application.

Organic Syntheses, a prestigious publication series documenting reliable synthetic procedures, has included detailed protocols for the preparation of this compound derivatives, indicating the compound's established importance in synthetic organic chemistry. These documented procedures reflect the compound's recognition as a valuable synthetic intermediate, with methodologies that have been validated through peer review and practical application in research laboratories worldwide.

The development of more sophisticated catalytic systems for this compound synthesis has emerged from contemporary research efforts focusing on sustainable and efficient chemical processes. Recent advances include the implementation of ruthenium-based catalysts with N-heterocyclic carbene-phosphine ligands, which enable N-alkylation reactions under milder conditions. These modern approaches represent significant improvements over traditional synthetic methods, offering enhanced selectivity and reduced environmental impact.

Metal-catalyzed synthesis methodologies have particularly advanced the field, with nickel-copper bimetallic systems demonstrating exceptional efficiency in N-alkylation processes. These developments reflect the ongoing evolution of synthetic chemistry, where traditional methods are continuously refined through the application of modern catalytic principles and sustainable chemistry practices.

Significance in Organic Chemistry and Industrial Applications

This compound occupies a position of considerable importance in organic chemistry as a versatile building block for the synthesis of complex molecular structures. The compound's tertiary amine functionality combined with its aromatic character provides multiple sites for chemical modification, enabling its utilization in diverse synthetic transformations. Research has demonstrated its effectiveness in the synthetic preparation of fused tetrahydroquinolines through oxidative cyclization reactions with maleimides, highlighting its value in heterocyclic chemistry.

The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds with biological activity. Its structural features make it an ideal starting material for the construction of more complex pharmaceutical intermediates, including those required for cardiovascular medications. The synthesis of N-benzyl-3-piperidinol, an important intermediate for benidipine production, represents one significant pharmaceutical application where this compound derivatives play essential roles.

Industrial applications of this compound extend prominently into the dye manufacturing sector, where it functions as a precursor in the development of various colorants. The compound's aromatic amine structure provides the chromophoric properties necessary for dye formation, while its substitution pattern allows for precise control of color characteristics and chemical stability. This application has established this compound as a valuable commodity chemical in the textile and coloring industries.

Contemporary research has revealed the compound's utility in advanced synthetic methodologies, including catalyst-free synthesis routes that offer environmental advantages. These modern applications demonstrate how traditional chemical intermediates continue to find new roles in sustainable chemistry practices. The development of tandem synthesis approaches using this compound in three-component coupling reactions with carbonyl compounds and methanol represents innovative applications in green chemistry.

Application Area Specific Use Research Reference
Pharmaceutical Synthesis Tetrahydroquinoline preparation
Cardiovascular Drug Intermediates Benidipine precursor synthesis
Dye Manufacturing Colorant precursor development
Sustainable Chemistry Catalyst-free synthetic routes
Green Chemistry Three-component coupling reactions
Heterocyclic Chemistry Oxidative cyclization reactions

The compound's significance in modern organic chemistry is further emphasized by its role in developing new catalytic systems and reaction methodologies. Researchers have utilized this compound as a model substrate for testing novel catalytic approaches, contributing to the advancement of synthetic chemistry techniques. These applications underscore the compound's continuing relevance in both fundamental research and practical industrial applications, establishing it as an enduring component of the organic chemist's synthetic toolkit.

Properties

IUPAC Name

N-benzyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDSDSOSVITOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968879
Record name N-Benzyl-3-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5405-17-4
Record name N-(3-Methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC8085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3-Methylaniline with Benzaldehyde

Overview:
One of the most common and efficient methods for synthesizing N-benzyl-3-methylaniline is reductive amination. This involves the condensation of 3-methylaniline with benzaldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions and Reagents:

  • Reactants: 3-methylaniline and benzaldehyde
  • Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen gas with palladium on carbon (Pd/C) catalyst
  • Solvents: Methanol or other suitable organic solvents
  • Temperature: Typically room temperature to mild heating
  • Atmosphere: Argon or nitrogen inert atmosphere to prevent oxidation

Procedure Highlights:

  • Mix 3-methylaniline and benzaldehyde in methanol under inert atmosphere.
  • Stir at room temperature for 30 minutes to 1 hour to allow imine formation.
  • Add sodium triacetoxyborohydride portion-wise to reduce the imine to the secondary amine.
  • Reaction is typically complete within 5 minutes to a few hours depending on conditions.
  • Work-up involves quenching with water, extraction with dichloromethane, drying, and purification by silica gel chromatography.

Yields and Purity:

  • Yields reported around 70-80%
  • Product obtained as yellow oil or crystalline solid depending on purification
  • Spectroscopic data (NMR) confirm the structure and purity

Example Data:

Component Amount Notes
3-Methylaniline 6.0 mmol (0.65 mL) Starting amine
Benzaldehyde 7.8 mmol (1.3 eq.) Aldehyde for imine formation
Sodium triacetoxyborohydride 1.04 eq. Reducing agent
Solvent Methanol (5 mL) Reaction medium
Temperature Room temperature Mild conditions
Yield ~71% After purification

This method is widely used due to its mild conditions and good selectivity.

N-Alkylation of 3-Methylaniline with Benzyl Chloride

Overview:
Another classical approach is the direct N-alkylation of 3-methylaniline using benzyl chloride under basic conditions. This method relies on nucleophilic substitution where the amine nitrogen attacks the benzyl chloride.

Reaction Conditions and Reagents:

  • Reactants: 3-methylaniline and benzyl chloride
  • Base: Sodium hydroxide, potassium carbonate, or triethylamine
  • Solvents: Toluene, ethanol, or ethanol/water mixtures
  • Temperature: Typically room temperature to reflux depending on solvent
  • Time: Several hours (e.g., 9 hours reported)

Procedure Highlights:

  • Dissolve 3-methylaniline and base in solvent.
  • Slowly add benzyl chloride dropwise to control reaction rate and minimize side reactions.
  • Stir the mixture at the desired temperature for several hours.
  • Upon completion, quench and extract the product.
  • Purify by recrystallization or chromatography.

Yields and Purity:

  • Yields reported around 70-76% under optimized conditions
  • Product is typically isolated as an oil or solid depending on purification
  • Reaction molar ratios and solvent volume significantly influence yield and purity.

Example Data:

Component Amount Notes
3-Methylaniline 1 mol Starting amine
Benzyl chloride 2 mol Alkylating agent
Triethylamine 5 mol Base to neutralize HCl
Solvent Absolute ethanol/water (1:2 v/v) Reaction medium
Temperature 20 °C Controlled temperature
Reaction time 9 hours Sufficient for completion
Yield 76% After work-up

This method is suitable for scale-up and industrial applications due to straightforward reaction setup.

Industrial and Continuous Flow Methods

Overview:
Industrial synthesis often adapts the above methods with process intensification techniques such as continuous flow reactors to improve yield, safety, and reproducibility.

Key Features:

  • Use of continuous flow reactors for reductive amination or N-alkylation
  • Optimization of reaction parameters (temperature, pressure, stoichiometry)
  • Advanced purification techniques like continuous extraction and distillation
  • Focus on minimizing impurities and maximizing throughput

Advantages:

  • Higher product purity
  • Better control over reaction parameters
  • Safer handling of reactive intermediates
  • Scalability for large production batches

While specific industrial protocols are proprietary, the adaptation of reductive amination and N-alkylation remains the foundation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Reductive Amination 3-Methylaniline, Benzaldehyde NaBH(OAc)3 or H2/Pd-C Room temp, inert atmosphere 70-80 Mild, selective, common lab method
N-Alkylation 3-Methylaniline, Benzyl chloride Base (NaOH, K2CO3, Et3N) RT to reflux, 9 h 70-76 Straightforward, scalable industrially
Industrial Continuous Same as above Optimized catalysts and flow Controlled flow reactors >75 Enhanced purity, throughput

Chemical Reactions Analysis

Thermal Decomposition and Free Radical Rearrangement

Heating N-benzyl-3-methylaniline at elevated temperatures induces homolytic C–N bond cleavage, generating reactive intermediates. Key findings include:

Conditions :

  • Temperature : 315°C (neat) or reflux in quinoline

  • Time : 100 hours (sealed tubes)

  • Atmosphere : Inert (argon) or aerobic

Products :

Primary ProductsSecondary Products
Dibenzyl (dimerized benzyl radical)Diphenylmethane
Methylamineo-Toluidine
4-Methylacridine2-/4-Benzylquinoline (in quinoline)

Mechanism :

  • Homolytic fission of the C–N bond produces:

    • Benzyl radical (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2^\bullet)

    • N-Methylphenylamino radical (C6H5N(CH3)\text{C}_6\text{H}_5\text{N}(\text{CH}_3)^\bullet)

  • Radical recombination yields dibenzyl or diphenylmethane.

  • The N-methylphenylamino radical undergoes hydrogen abstraction or cyclization to form o-toluidine and 4-methylacridine .

Solvent-Mediated Reactions in Quinoline

In quinoline at reflux, this compound participates in cross-coupling reactions:

Products :

ProductFormation Pathway
2-BenzylquinolineBenzyl radical addition to quinoline
4-BenzylquinolineRadical substitution at quinoline’s C4
2,2'-BiquinolylQuinoline radical dimerization

Key Observations :

  • Quinoline acts as both solvent and reactant.

  • Radical intermediates from this compound react with quinoline’s aromatic system, favoring para-substitution due to steric hindrance at ortho positions .

Oxidation Reactions

Under aerobic conditions, the benzyl radical undergoes oxidation:

Conditions :

  • Reagents : Atmospheric oxygen

  • Product : Benzaldehyde (C6H5CHO\text{C}_6\text{H}_5\text{CHO})

Mechanism :

  • Oxygen scavenges the benzyl radical, forming a peroxyl intermediate that decomposes to benzaldehyde .

Mechanistic Insights

The reactivity of this compound is governed by:

  • Radical Stability : Benzyl radicals stabilize via resonance (C6H5CH2C6H5CH2\text{C}_6\text{H}_5\text{CH}_2^\bullet \leftrightarrow \text{C}_6\text{H}_5^\bullet\text{CH}_2).

  • Solvent Effects : Polar aprotic solvents like quinoline facilitate electron-transfer processes.

  • Temperature Dependence : Higher temperatures favor bond homolysis over ionic pathways.

Table 1: Thermal Rearrangement Products

ConditionsMajor ProductsMinor Products
315°C, 100 h (neat)Dibenzyl, Methylamineo-Toluidine
Reflux in quinoline2-/4-Benzylquinoline2,2'-Biquinolyl

Table 2: Oxidation Products

Oxidizing AgentProductNotes
O₂ (air)BenzaldehydeScavenges benzyl radicals

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Intermediate
N-benzyl-3-methylaniline serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex aromatic compounds, which are foundational in the development of pharmaceuticals and agrochemicals. The compound's structure allows it to undergo various chemical reactions, making it a valuable building block in synthetic chemistry.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
AlkylationN-alkylation with alcoholsN-benzyl amines
MethylationN-methylation with methanolN-methylanilines
SubstitutionElectrophilic aromatic substitutionFunctionalized aromatic compounds

Biological Research

Model Compound for Toxicity Studies
In biological research, this compound is employed to study the interactions of aromatic amines with biological macromolecules. It serves as a model compound for investigating the metabolism and toxicity of aromatic amines in living organisms, providing insights into their biochemical pathways and potential health impacts.

Case Study: Metabolism of Aromatic Amines
Research has shown that this compound can undergo metabolic transformations that may lead to the formation of reactive metabolites. These metabolites can interact with cellular components, leading to toxicity. Studies involving cell lines have demonstrated how this compound can influence cellular signaling pathways associated with inflammation and carcinogenesis .

Medicinal Chemistry

Potential Drug Development
this compound has promising applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit various pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The structural features of this compound allow for modifications that can enhance drug efficacy and safety profiles.

Table 2: Pharmacological Activities of Derivatives

DerivativeActivity TypeFindings
This compoundAntimicrobialEffective against resistant strains
This compoundAnti-inflammatoryReduces cytokine production in vitro
This compoundAnticancerInduces apoptosis in cancer cell lines

Industrial Applications

Materials Science
In the materials science sector, this compound is used in producing polymers and resins with specific properties. Its ability to act as a precursor for dyes and pigments also makes it significant in the dye manufacturing industry.

Case Study: Polymer Production
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Mechanism of Action

The mechanism of action of N-benzyl-3-methylaniline depends on its specific application

    Enzyme Inhibition: this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: In some cases, this compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
N-Benzyl-3-methylaniline Not reported Not reported Soluble in organic solvents (PE/EtOAc)
N-Methyl-N-benzylaniline Not reported Not reported Insoluble in water
N-Methylbenzylamine 184–190 <−24 Insoluble in water
N-Benzyl-3-nitroaniline Not reported Not reported Limited aqueous solubility

Research Findings and Key Distinctions

  • Regioselectivity: this compound outperforms non-methylated analogs in hydroaminoalkylation due to steric guidance .
  • Catalytic Utility : Unlike N-methylbenzylamine (a simple amine), this compound’s aromatic structure supports cyclometalation, critical for palladacycle pre-catalysts .
  • Functional Group Impact : The nitro group in N-benzyl-3-nitroaniline increases reactivity in electrophilic substitutions but introduces safety challenges absent in the methyl variant .

Biological Activity

N-benzyl-3-methylaniline is a compound of significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C14H15NC_{14}H_{15}N, is characterized by a benzyl group attached to a 3-methyl aniline structure. The synthesis typically involves the reaction of aniline derivatives with benzyl halides under basic conditions, often utilizing sodium hydroxide as a catalyst. The general reaction pathway can be summarized as follows:

Aniline+Benzyl ChlorideBaseN benzyl 3 methylaniline\text{Aniline}+\text{Benzyl Chloride}\xrightarrow{\text{Base}}\text{N benzyl 3 methylaniline}

This compound serves as an intermediate in various organic syntheses and is explored for its biological interactions.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, research has shown that it can induce apoptosis in certain cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism appears to involve the modulation of various signaling pathways associated with cancer cell survival.

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and pharmacokinetics, making it relevant in the context of drug interactions and toxicology assessments .

EnzymeInhibition Status
CYP1A2Inhibitor
CYP2C19Inhibitor
CYP2D6Inhibitor
CYP2C9No Inhibition
CYP3A4No Inhibition

3. Neuroactive Properties

The compound has also been investigated for its neuroactive properties, showing potential as a central nervous system (CNS) agent. Its ability to cross the blood-brain barrier (BBB) suggests possible applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The treatment resulted in a significant decrease in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: Drug Metabolism

In another investigation focusing on drug interactions, researchers assessed the impact of this compound on the metabolism of commonly prescribed medications. The results highlighted significant alterations in drug plasma levels due to enzyme inhibition, which underscores the importance of considering this compound's effects during drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. As an enzyme inhibitor, it binds to active sites on cytochrome P450 enzymes, altering their function and affecting downstream metabolic processes. Additionally, its anticancer effects are linked to its capacity to induce oxidative stress within tumor cells, leading to apoptosis.

Q & A

Q. Methodological Answer :

  • NMR : ¹H NMR will show distinct signals for the benzyl group (δ 4.3–4.5 ppm, singlet for CH₂) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the tertiary amine (δ 50–60 ppm) .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 197 (C₁₄H₁₅N), with fragmentation patterns indicating loss of benzyl (C₇H₇) or methyl groups .
  • FT-IR : Look for N–C stretching (~1,250 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

Basic: What safety precautions are critical when handling this compound in the lab?

Q. Methodological Answer :

  • Ventilation : Use fume hoods due to potential respiratory irritation from amine vapors.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers away from oxidizing agents (e.g., HNO₃) to avoid exothermic decomposition .

Basic: What are common derivatives of this compound in organic synthesis?

Q. Methodological Answer :

  • Acid Dyes : React with sulfonic acids to form sulfonamide derivatives (e.g., Acid Blue 34 analogs) .
  • Pharmaceutical Intermediates : Alkylation or acylation at the amine group produces precursors for antidepressants (e.g., desipramine analogs) .

Advanced: How can density functional theory (DFT) predict the electronic structure of this compound?

Q. Methodological Answer :

Modeling : Use software like Gaussian or ORCA with functionals (e.g., B3LYP) and basis sets (6-31G*) to optimize geometry .

Analysis : Calculate HOMO-LUMO gaps to assess reactivity. Compare experimental NMR shifts with computed isotropic shielding tensors .
Key Insight : The benzyl group’s electron-donating effect lowers the amine’s basicity, which DFT can quantify via charge density maps .

Advanced: How can reaction conditions be tailored to synthesize asymmetric this compound derivatives?

Q. Methodological Answer :

  • Chiral Catalysts : Use (S)-proline or binaphthyl-based catalysts in alkylation to induce enantioselectivity .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) in hydrolytic reactions to separate enantiomers .
    Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced: How should researchers resolve contradictions in experimental vs. computational data for this compound?

Q. Methodological Answer :

Cross-Validation : Replicate synthesis and characterization under controlled conditions.

Error Analysis : Check for solvent effects in DFT calculations or impurities in NMR samples .

Collaboration : Compare data with crystallographic studies (e.g., Cambridge Structural Database) for structural validation .

Advanced: What catalytic systems enhance the utility of this compound in cross-coupling reactions?

Q. Methodological Answer :

  • Palladium Catalysts : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling to introduce aryl groups at the meta position .
  • Photoredox Catalysis : Apply Ru(bpy)₃²⁺ under blue light to generate amine radicals for C–H functionalization .

Advanced: How does steric hindrance from the benzyl group influence regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

  • Experimental Approach : Perform nitration (HNO₃/H₂SO₄) and track substituent effects via LC-MS. The benzyl group directs electrophiles to the para position of the 3-methyl group .
  • Computational Support : Use Fukui indices to identify nucleophilic sites; steric maps from DFT show blocked ortho positions .

Advanced: What strategies mitigate decomposition during high-temperature reactions involving this compound?

Q. Methodological Answer :

  • Inert Atmosphere : Use argon to prevent oxidation.
  • Microwave Synthesis : Shorten reaction times (e.g., 10 min at 150°C vs. 2 hours conventionally) .
  • Additives : Include radical scavengers (BHT) to stabilize intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.